

"crystal structure of 5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride
Cat. No.:	B1464817

[Get Quote](#)

An In-depth Technical Guide to the Crystal Structure of **5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride**

Abstract: This technical guide provides a comprehensive analysis of the anticipated crystal structure of **5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride**. While a definitive, publicly available crystal structure for this specific molecule was not identified during the literature review, this document leverages crystallographic data from closely related substituted tetrahydroquinoline and isoquinoline hydrochlorides to construct a detailed structural hypothesis. The guide elucidates the expected molecular geometry, conformational analysis, and the critical supramolecular interactions, particularly hydrogen bonding, that govern the crystal packing. Furthermore, it offers a robust, field-proven experimental workflow for the determination of such a crystal structure via single-crystal X-ray diffraction, intended to serve as a standard operating protocol for researchers in structural chemistry and drug development.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry and materials science.^[1] Its unique three-dimensional structure, combining an aromatic ring with a saturated heterocyclic amine, makes it a versatile building block for a wide range of biologically active compounds.^{[1][2]} Derivatives of THQ have demonstrated a vast array of pharmacological activities, including uses as analgesics, antiarrhythmics, and antivirals.^{[1][2]}

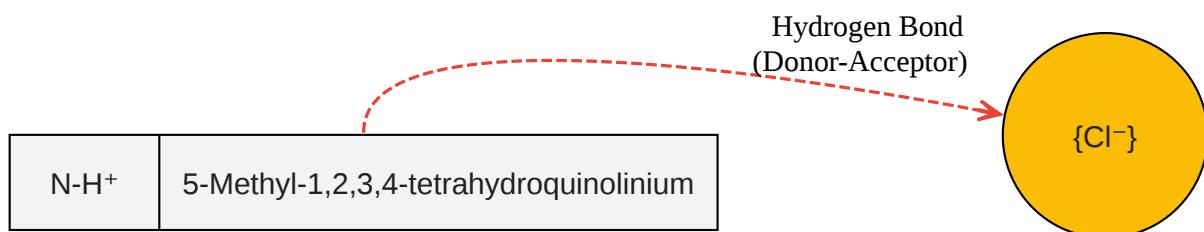
The introduction of substituents, such as a methyl group at the 5-position, significantly influences the molecule's steric and electronic properties, which in turn can modulate its binding affinity to biological targets and its solid-state properties.

The hydrochloride salt form is frequently employed in drug development to enhance the solubility and stability of amine-containing active pharmaceutical ingredients. The process of salt formation and subsequent crystallization introduces a new set of strong, directional interactions—primarily hydrogen bonds—that dictate the final crystal lattice. Understanding this three-dimensional arrangement is paramount for controlling physicochemical properties such as solubility, dissolution rate, hygroscopicity, and mechanical strength, all of which are critical for successful drug formulation.

Molecular Structure and Conformational Analysis

While the specific crystallographic data for **5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride** is not publicly available, we can deduce the most probable molecular structure based on fundamental chemical principles and data from analogous structures.

The cation consists of a fused bicyclic system where a benzene ring is fused to a six-membered saturated nitrogen-containing ring. The nitrogen atom, being protonated, adopts a tetrahedral geometry, bearing a positive charge that is balanced by the chloride anion. The saturated ring is not planar and is expected to adopt a half-chair conformation to minimize torsional strain, a common feature in substituted tetrahydroquinolines.^[3] The methyl group at the 5-position is attached to the aromatic portion of the molecule.


Caption: Hypothesized structure of the 5-Methyl-1,2,3,4-tetrahydroquinolinium cation.

Supramolecular Assembly: The Role of Hydrogen Bonding

In the solid state, the crystal structure is stabilized by a network of intermolecular interactions. For a hydrochloride salt of a secondary amine, the most dominant of these is the hydrogen bond between the protonated nitrogen (N-H^+) and the chloride anion (Cl^-). This interaction is a strong, charge-assisted hydrogen bond that serves as the primary organizational force in the crystal lattice.

Based on observations from related structures, it is highly probable that the N-H⁺ group of the tetrahydroquinolinium cation acts as a hydrogen bond donor to the chloride anion, which acts as the acceptor.^[4] This fundamental interaction is the cornerstone of the supramolecular assembly. Depending on the stoichiometry and the presence of any solvates, the chloride ion may accept hydrogen bonds from one or more cations, leading to the formation of various motifs such as chains, sheets, or more complex three-dimensional networks.

Other, weaker interactions like C-H \cdots π and π - π stacking between the aromatic rings of adjacent cations may also contribute to the overall stability of the crystal packing, influencing the density and melting point of the solid.

[Click to download full resolution via product page](#)

Caption: Expected primary hydrogen bond interaction between the cation and anion.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive determination of the crystal structure of **5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride** requires a well-designed single-crystal X-ray diffraction (SC-XRD) experiment. The following protocol outlines the essential steps, reflecting best practices in the field.

Step-by-Step Methodology

- Crystal Growth & Selection:
 - Rationale: The quality of the diffraction data is critically dependent on the quality of the single crystal. The ideal crystal should be free of cracks and defects.

- Protocol: Dissolve the synthesized **5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride** powder in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or acetonitrile/ether). Employ a slow evaporation or vapor diffusion technique at a constant temperature. From the resulting crystalline material, select a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a polarized light microscope.
- Crystal Mounting:
 - Rationale: The crystal must be held stationary in the X-ray beam. Cryo-cooling is standard practice to minimize thermal motion and radiation damage.
 - Protocol: Mount the selected crystal onto a cryo-loop (e.g., a Hampton Research loop) using a minimal amount of cryo-protectant oil (e.g., paratone-N). Rapidly flash-cool the crystal by placing it in a stream of cold nitrogen gas (typically 100 K) on the diffractometer goniometer head.
- Data Collection:
 - Rationale: A complete, redundant dataset is required to accurately determine the unit cell parameters and solve the structure.
 - Protocol: Perform the experiment on a modern diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a sensitive detector (e.g., a CCD or CMOS detector).[3] A typical data collection strategy involves a series of omega (ω) and phi (φ) scans to cover a significant portion of the reciprocal space, aiming for high resolution ($d < 0.8 \text{ \AA}$) and high completeness (>99%).
- Data Reduction and Structure Solution:
 - Rationale: Raw diffraction images must be processed to yield reflection intensities, which are then used to determine the phase information and reveal the atomic positions.
 - Protocol: Integrate the raw diffraction frames using software like SAINT or XDS. The resulting data is then scaled and corrected for absorption effects (e.g., using SADABS).[3] The crystal structure is solved using direct methods or dual-space algorithms (e.g., with the SHELXT program).[3] This initial step typically reveals the positions of the heavier atoms (Cl, N, C).

- Structure Refinement:
 - Rationale: The initial structural model is refined against the experimental data to improve its accuracy and determine the final atomic coordinates and thermal parameters.
 - Protocol: Perform a full-matrix least-squares refinement using a program like SHELXL.[3] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model, although the N-H proton involved in the key hydrogen bond may be located from the difference Fourier map. The refinement is complete when the model converges, indicated by minimal shifts in parameters and low residual values ($R1 < 5\%$).
- Validation and Visualization:
 - Rationale: The final structure must be validated to ensure its chemical and crystallographic soundness.
 - Protocol: Use software such as PLATON or the checkCIF utility from the IUCr to validate the final structure. Generate visualizations of the molecular structure, packing diagrams, and hydrogen bonding networks using programs like OLEX2, Mercury, or ORTEP-3.[3]

[Click to download full resolution via product page](#)

Caption: Standard workflow for single-crystal X-ray structure determination.

Tabulated Crystallographic Insights

While specific data is unavailable, the following table summarizes the expected ranges for key crystallographic parameters based on analogous substituted tetrahydroquinoline and isoquinoline hydrochloride structures found in the Cambridge Structural Database (CSD).^[5]

Parameter	Expected Value / System	Rationale & Significance
Crystal System	Monoclinic or Orthorhombic	These are the most common crystal systems for organic salts of this complexity, allowing for efficient packing.
Space Group	Centrosymmetric (e.g., P2 ₁ /c, Pbc _a)	As the molecule is synthesized as a racemate, a centrosymmetric space group is highly probable.
N-H Bond Length	~0.90 - 0.95 Å	Typical length for a protonated secondary amine nitrogen-hydrogen bond.
N-H...Cl ⁻ Hydrogen Bond	~3.0 - 3.3 Å (N...Cl distance)	This distance is characteristic of strong, charge-assisted N-H ⁺ ...Cl ⁻ hydrogen bonds, the primary packing interaction.
Aromatic C-C Bond Lengths	~1.37 - 1.40 Å	Consistent with delocalized π -bonding in the benzene ring.
Aliphatic C-C Bond Lengths	~1.50 - 1.54 Å	Typical sp ³ -sp ³ carbon-carbon single bond lengths in the saturated ring.
Aliphatic C-N Bond Lengths	~1.47 - 1.51 Å	Typical sp ³ carbon-nitrogen single bond lengths.

Conclusion

This technical guide has presented a detailed, albeit predictive, analysis of the crystal structure of **5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride**. By synthesizing information from closely related known structures, we have established a strong hypothesis for its molecular conformation, the critical role of $\text{N-H}^+ \cdots \text{Cl}^-$ hydrogen bonding in its supramolecular assembly, and the likely crystallographic parameters. The provided experimental protocol for single-crystal X-ray diffraction serves as a comprehensive roadmap for researchers aiming to elucidate this structure definitively. The insights contained herein are crucial for professionals in drug development and materials science who rely on a deep understanding of solid-state chemistry to optimize the performance and properties of crystalline materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 3. chem.msu.ru [chem.msu.ru]
- 4. mdpi.com [mdpi.com]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- To cite this document: BenchChem. ["crystal structure of 5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1464817#crystal-structure-of-5-methyl-1-2-3-4-tetrahydroquinoline-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com